N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in water and alcohols. The molecular weight of this compound is 490.516.科学的研究の応用
Antioxidant and Anticancer Activity
Novel derivatives related to the chemical structure of interest have demonstrated significant antioxidant and anticancer activities. These compounds have shown higher antioxidant activity compared to well-known antioxidants like ascorbic acid and have exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating potential for therapeutic applications in cancer treatment (Tumosienė et al., 2020).
Diuretic and Antihypertensive Agents
Research into quinazoline derivatives has led to the discovery of compounds with significant diuretic and antihypertensive activities. These findings suggest the compound's potential use in treating conditions related to blood pressure and fluid retention (Rahman et al., 2014).
Safety and Hazards
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-[(3-methoxyphenyl)amino]-2-oxoethylamine with 2-furylacetaldehyde, followed by cyclization with 3,4-diaminobutanoic acid and subsequent acylation with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid.", "Starting Materials": [ "2-[(3-methoxyphenyl)amino]-2-oxoethylamine", "2-furylacetaldehyde", "3,4-diaminobutanoic acid", "2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of N-(2-furylmethyl)-2-[(3-methoxyphenyl)amino]-2-oxoethylamine by condensation of 2-[(3-methoxyphenyl)amino]-2-oxoethylamine with 2-furylacetaldehyde in DMF using DCC and NHS as coupling agents.", "Step 2: Cyclization of N-(2-furylmethyl)-2-[(3-methoxyphenyl)amino]-2-oxoethylamine with 3,4-diaminobutanoic acid in methanol to form N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide.", "Step 3: Acylation of N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid in DMF using DCC and NHS as coupling agents.", "Step 4: Purification of the final product by recrystallization from ethyl acetate and acetic acid, followed by washing with diethyl ether and drying under vacuum.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS番号 |
899932-59-3 |
製品名 |
N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide |
分子式 |
C26H26N4O6 |
分子量 |
490.516 |
IUPAC名 |
N-(furan-2-ylmethyl)-4-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H26N4O6/c1-35-19-8-4-7-18(15-19)28-24(32)17-30-22-11-3-2-10-21(22)25(33)29(26(30)34)13-5-12-23(31)27-16-20-9-6-14-36-20/h2-4,6-11,14-15H,5,12-13,16-17H2,1H3,(H,27,31)(H,28,32) |
InChIキー |
VKHVCDMOXQOSBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。